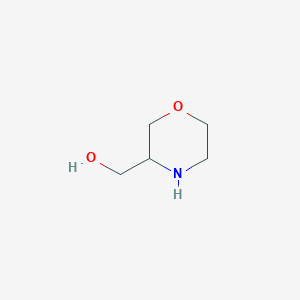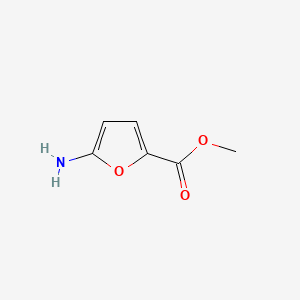![molecular formula C6H12N4 B1309897 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine CAS No. 878717-42-1](/img/structure/B1309897.png)
2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine" is a derivative of the 1,2,4-triazole family, which is known for its wide range of biological activities. The 1,2,4-triazole nucleus is a common motif in various compounds with potential pharmacological properties, including antibacterial, antifungal, anticonvulsant, and antitumor activities . The presence of the ethylamine moiety suggests potential for further functionalization and interaction with biological targets.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves the condensation of different precursors. For instance, 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized by condensation of 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole with acid chlorides . Another example is the preparation of (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate through condensation of related precursors . These methods could potentially be adapted for the synthesis of "2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine".
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized by spectroscopic methods such as IR, NMR, and sometimes X-ray diffraction techniques . These compounds typically exhibit strong intermolecular hydrogen bonding, contributing to their stability and potential biological activity. The molecular geometry and vibrational frequencies can be calculated using density functional theory (DFT), which helps in understanding the structure-activity relationship .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions due to the presence of multiple reactive sites. For example, they can react with acid chlorides to form new compounds , or with dimethylformamide-dimethylacetal to yield novel acrylates . These reactions are crucial for the development of new drugs with enhanced biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the triazole ring. The presence of an ethylamine group in "2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine" suggests potential for good solubility in biological media, which is important for pharmacological applications. Theoretical calculations, such as DFT, can predict properties like nonlinear optical properties and molecular electrostatic potentials, which are relevant for understanding the interaction of these compounds with biological targets .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine and its derivatives play a crucial role in the synthesis of various heterocyclic compounds. For instance, chiral fused heterocyclic compounds containing a 1,2,4-triazole ring have been synthesized using derivatives of this compound. These synthesized compounds were evaluated for their antibacterial activity, highlighting their potential in medicinal chemistry (Shi, Wang, & Shi, 2001).
Antimicrobial and Antifungal Properties
Research has shown that compounds synthesized using 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine derivatives exhibit significant antimicrobial and antifungal properties. These properties were particularly observed against Bacillus subtilis and Candida albicans, demonstrating the compound's potential in developing new antimicrobial agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Organic Synthesis and Crystal Structure Analysis
This compound is also used in organic synthesis, leading to the formation of various chemical structures. For instance, synthesis and structural characterization of compounds like 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole have been reported, where the molecular geometry and vibrational frequencies were studied in detail. This type of research is crucial for understanding the properties of new chemical entities (Düğdü et al., 2013).
Polyoxometalate-Based Compounds
The compound has been utilized in the synthesis of polyoxometalate (POM)-based compounds. These compounds have been characterized by single-crystal X-ray diffraction and show potential in various applications due to their unique structural properties (Tian et al., 2017).
Pharmaceutical Research
In pharmaceutical research, derivatives of 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine have been used to develop neurokinin-1 receptor antagonists, highlighting their relevance in drug discovery and development (Harrison et al., 2001).
Safety And Hazards
Orientations Futures
The future directions for “2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their promising properties, these compounds could be further optimized and evaluated for their therapeutic potential .
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-5-8-6(2)10(9-5)4-3-7/h3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVJDIWINLEWFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424623 |
Source


|
| Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine | |
CAS RN |
878717-42-1 |
Source


|
| Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)
![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)
![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)






![Ethyl 2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B1309850.png)

